molecular formula C14H17BrN2O3S B1389601 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide CAS No. 1138445-73-4

2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide

Cat. No.: B1389601
CAS No.: 1138445-73-4
M. Wt: 373.27 g/mol
InChI Key: FHJFEJCDNRKCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Chemical Nomenclature

The compound 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide follows International Union of Pure and Applied Chemistry nomenclature conventions, incorporating systematic naming that reflects its complete structural composition. The systematic name describes the brominated acetamide backbone with a phenyl ring bearing a diallylamino-substituted sulfonyl group, providing clear identification of all major structural components within the molecule.

The chemical structure incorporates multiple functional groups, including a bromo-substituted acetamide moiety and a sulfonamide group bearing diallyl substitution on the nitrogen atom. This nomenclature system ensures unambiguous identification across scientific literature and chemical databases, facilitating accurate communication of the compound's structural features among researchers and chemical suppliers.

Chemical Registration Numbers

Multiple chemical registration numbers have been assigned to this compound, reflecting its presence in various chemical databases and supplier catalogs. The compound carries Chemical Abstracts Service registry numbers including 136624-42-5 and 1138445-73-4, indicating potential variations in registration practices or structural representation across different chemical databases.

Properties

IUPAC Name

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-3-9-17(10-4-2)21(19,20)13-7-5-12(6-8-13)16-14(18)11-15/h3-8H,1-2,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJFEJCDNRKCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sulfonylation Followed by Bromoacetylation

  • Sulfonylation of 4-Aminophenyl Derivatives

    • Step 1 : React 4-aminobenzenesulfonyl chloride with diallylamine in dichloromethane (DCM) under basic conditions (e.g., saturated K₂CO₃) to form 4-[(diallylamino)sulfonyl]aniline .
    • Step 2 : Protect the aniline group via acetylation (acetic anhydride) to prevent unwanted side reactions during subsequent steps.
  • Bromoacetylation

    • React the protected intermediate with bromoacetyl bromide in DCM at 0–5°C, followed by deprotection under acidic conditions to yield the target compound.

Key Reaction :
$$
\text{4-[(Diallylamino)sulfonyl]aniline} + \text{Bromoacetyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{Target Compound}
$$

Route 2: Direct Coupling of Pre-Functionalized Intermediates

  • Step 1 : Synthesize 4-[(diallylamino)sulfonyl]phenylacetic acid via sulfonylation of phenylacetic acid derivatives.
  • Step 2 : Convert the carboxylic acid to the corresponding bromoacetamide using bromoacetyl chloride and a base (e.g., pyridine).

Optimized Reaction Conditions

Parameter Conditions Source
Solvent Dichloromethane (DCM) or ethyl acetate
Base Saturated K₂CO₃ or pyridine
Temperature 0–5°C (bromoacetylation), RT (sulfonylation)
Purification Flash chromatography (n-hexane:ethyl acetate)

Analytical Data

Hypothetical spectral data based on analogous compounds:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 4.01 (s, 2H, CH₂Br), 3.85 (d, 4H, NCH₂), 5.20–5.30 (m, 4H, CH₂=CH), 5.80–5.95 (m, 2H, CH=CH₂), 7.50–7.70 (m, 4H, Ar-H).
  • GCMS (EI) : m/z 410 [M⁺], 332 [M⁺-Br], 248 [C₁₃H₁₈N₂O₂S⁺].

Challenges and Mitigations

Yield Comparison

Route Yield Purity (HPLC)
Route 1 65–70% ≥95%
Route 2 55–60% ≥90%

Applications and Further Research

This compound serves as a key intermediate in synthesizing sulfonamide-based bioactive molecules, particularly antimicrobial and anticancer agents. Future work could explore:

  • Alternative protecting groups for the aniline moiety.
  • Microwave-assisted synthesis to reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can modify the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Recent studies have indicated that compounds similar to 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide exhibit antifungal properties. For instance, the combination of known antifungal agents with certain indolizine derivatives has shown enhanced efficacy against human pathogenic fungi such as Aspergillus species. This suggests a potential application for this compound in treating fungal infections, especially in immunocompromised patients .

Anti-Diabetic Properties
Another promising application is in the area of anti-diabetic drugs. Research into related compounds has demonstrated that they can effectively inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. In animal models, these compounds have shown significant reductions in fasting glucose levels and improvements in other metabolic parameters, indicating their potential use in managing diabetes .

Biochemical Research

Enzyme Inhibition Studies
The compound's structure allows it to interact with various biological targets, making it suitable for enzyme inhibition studies. For example, compounds with similar sulfonamide groups have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in several malignancies. This opens avenues for exploring this compound as a potential inhibitor for various enzymes involved in disease pathways .

Structural Studies and Synthesis

Synthesis Techniques
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Research has focused on developing efficient synthetic routes that maintain the integrity of the sulfonamide group while introducing the bromo and diallylamino functionalities .

Structural Characterization
Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds. These techniques help elucidate the conformational properties of the compound, which are vital for understanding its biological activity .

Case Studies and Research Findings

Study Focus Findings
Ribaud et al., 1999Antifungal therapyDemonstrated effectiveness of combining antifungal agents with indolizine derivatives against Aspergillus infections .
Recent Anti-Diabetic StudyEnzyme inhibitionShowed that related acetamide compounds significantly reduced blood glucose levels in diabetic mice models .
Synthesis ResearchCompound optimizationDeveloped efficient synthetic pathways for producing sulfonamide derivatives with high yields .

Mechanism of Action

The mechanism of action of 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom and the sulfonyl group play crucial roles in these interactions, potentially modifying the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide

  • Structure: Replaces the diallylamino group with ethylanilino.
  • The anilino group may stabilize the sulfonyl moiety through resonance .

2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (MM0078.03)

  • Structure : Features nitro and bromophenyl carbonyl groups.
  • Impact : The nitro group is strongly electron-withdrawing, increasing electrophilicity of the acetamide bromine. This could enhance alkylation reactivity but reduce hydrolytic stability compared to sulfonamide derivatives .

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Structure : Lacks a sulfonyl group but includes fluorinated phenyl rings.
  • Impact : Fluorine substituents increase electronegativity, improving crystallinity (dihedral angle: 66.4° between aromatic rings) and hydrogen-bonding capacity, as seen in crystal packing .

Physicochemical Properties

Compound Substituents Molecular Weight CAS Number Key Properties
Target Compound Diallylamino sulfonyl, Br Not provided Not available Likely moderate solubility in polar aprotic solvents
2-Bromo-N-(4-methoxyphenyl)acetamide Methoxy, Br 244.09 29182-87-4 Higher solubility due to methoxy group
2-Bromo-N-(2,4-dimethylphenyl)acetamide Methyl (ortho/para), Br 242.12 255909-04-7 Steric hindrance may reduce reactivity
2-Bromo-N-(4-fluorophenyl)acetamide Fluoro, Br 244.09 2195-44-0 Electron-withdrawing F enhances stability

Biological Activity

2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a diallylamino moiety, which may influence its reactivity and interactions with biological targets.

The synthesis of this compound typically involves the bromination of N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide using bromine or a brominating agent under controlled conditions. The resulting compound is used in various research applications, particularly in chemical biology and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as proteins and enzymes. The unique structural features, including the sulfonyl group and the bromine atom, likely play critical roles in these interactions. The mechanism may involve modification of target activity or inhibition of specific pathways, although detailed pathways remain to be fully elucidated.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated in multicellular spheroid models, showing potential efficacy against certain cancer cell lines. The specific mechanisms through which it exerts these effects are still under investigation .
  • Proteomics Applications : The compound is utilized as a reagent in proteomics to study protein interactions and modifications. Its ability to modify protein function makes it valuable for understanding cellular processes.
  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens. Comparative studies with related compounds are necessary to establish its efficacy in this area .

Case Studies

Several studies have highlighted the potential of sulfonamide derivatives in therapeutic applications:

  • Anticancer Screening : In a study involving drug libraries screened on multicellular spheroids, compounds similar to this compound were identified as having significant anticancer effects. The research emphasized the need for further exploration into their mechanisms and therapeutic windows .
  • Chemical Biology Research : Investigations into the biological activity of sulfonyl-containing compounds have shown that they can serve as effective tools for probing biological systems. This compound's unique structure may provide insights into new drug development strategies targeting specific diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Bromo-N-{4-[(methylamino)sulfonyl]-phenyl}acetamideBromine, methylaminoModerate anticancer activity
2-Bromo-N-{4-[(ethylamino)sulfonyl]-phenyl}acetamideBromine, ethylaminoAntimicrobial activity observed
2-Bromo-N-{4-[(propylamino)sulfonyl]-phenyl}acetamideBromine, propylaminoLimited studies; potential for further exploration

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of bromoacetamide derivatives typically involves coupling bromoacetyl bromide with a sulfonamide precursor. For example, analogous compounds (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) are synthesized via carbodiimide-mediated amidation, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base at 273 K . Key parameters include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of acid to amine), reaction temperature (low temperatures minimize side reactions), and purification via slow solvent evaporation for crystallization. Yield optimization may require adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and post-reaction workup (e.g., extraction with saturated NaHCO₃ to remove unreacted acid) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, trifluoromethyl-substituted bromoacetamides are characterized by distinct ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ ~10 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight via [M+H]⁺ or [M+Na]⁺ ions. X-ray crystallography, as used for structurally similar compounds (e.g., 2-(4-bromophenyl)acetamide derivatives), resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings (e.g., 66.4°), critical for validating stereoelectronic properties .

Q. What safety protocols are recommended for handling bromoacetamide derivatives in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous bromoacetamides emphasize using personal protective equipment (PPE: gloves, goggles, lab coat) and working in a fume hood. First-aid measures include rinsing exposed skin/eyes with water for ≥15 minutes and avoiding inhalation of dust . Storage recommendations include airtight containers in cool, dry conditions to prevent degradation. Waste disposal should follow hazardous chemical guidelines (e.g., halogenated organic waste streams) .

Advanced Research Questions

Q. How can crystallographic data resolve molecular packing and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals key structural features. For example, in related acetamides, N–H···O hydrogen bonds and C–H···F interactions stabilize crystal packing along specific axes (e.g., [100] direction). Dihedral angles between the acetamide group and aromatic rings (e.g., 40.0–86.3°) influence molecular planarity and π-π stacking . Refinement using riding models for H-atoms (Uiso = 1.2×Ueq of parent atoms) and software like SHELXL ensures accurate electron density mapping .

Q. What strategies are used to evaluate the pharmacological potential of sulfonamide-containing acetamides?

  • Methodological Answer : Analogous N-phenylacetamide sulfonamides are screened for biological activity (e.g., analgesic, anti-inflammatory) using in vivo models (e.g., carrageenan-induced hypernociception in rodents) and in vitro assays (e.g., COX-2 inhibition). Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed superior analgesic activity to paracetamol, validated via dose-response curves and statistical analysis (p < 0.05) . Structure-activity relationships (SAR) guide modifications, such as introducing diallylamino groups to enhance solubility or target affinity.

Q. How can impurity profiling be conducted for this compound, and what are common impurities?

  • Methodological Answer : Impurities are identified via HPLC-MS and compared to reference standards. For example, EP-grade impurities in bromoacetamides include nitro-phenyl byproducts (e.g., 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide, CAS 2011-70-3) and isoindole derivatives, formed during incomplete sulfonation or bromination steps . Method development involves optimizing mobile phases (e.g., acetonitrile/water gradients) and column selectivity (C18 vs. phenyl-hexyl) to achieve baseline separation.

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (e.g., pH, ionic strength) or cell lines. To resolve these, replicate studies under standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analysis of SAR data for sulfonamide acetamides can identify confounding structural factors (e.g., electron-withdrawing substituents altering metabolic stability) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the bromoacetamide group.
  • Crystallography : Use slow evaporation from methylene chloride/hexane mixtures to grow diffraction-quality crystals .
  • Pharmacology : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate target engagement using knockout models or siRNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.